molecular formula C9H7NO3 B1524056 6-Hydroxy-2-methyl-4H-benzo[D][1,3]oxazin-4-one CAS No. 125558-96-5

6-Hydroxy-2-methyl-4H-benzo[D][1,3]oxazin-4-one

Cat. No.: B1524056
CAS No.: 125558-96-5
M. Wt: 177.16 g/mol
InChI Key: NUTQQQZGXDLLMH-UHFFFAOYSA-N
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Description

6-Hydroxy-2-methyl-4H-benzo[D][1,3]oxazin-4-one is a synthetic compound belonging to the benzoxazinone class.

Mechanism of Action

Target of Action

The primary targets of 6-Hydroxy-2-methyl-4H-3,1-benzoxazin-4-one are various types of bacteria, including Staphylococcus aureus . This compound belongs to the quinazolinone class of drugs, which are known for their potent antimicrobial properties .

Mode of Action

6-Hydroxy-2-methyl-4H-3,1-benzoxazin-4-one interacts with its bacterial targets by inhibiting their growth

Biochemical Pathways

6-Hydroxy-2-methyl-4H-3,1-benzoxazin-4-one is part of the benzoxazinoids class of indole-derived plant metabolites . These compounds play a crucial role in plant defense against pests and pathogens . They are involved in various biochemical pathways, including defense responses, flowering time regulation, auxin metabolism, iron uptake, and potentially aluminum tolerance .

Pharmacokinetics

Like other benzoxazinoids, it is likely that this compound is metabolized and excreted by the organisms that ingest it . These ADME properties can significantly impact the bioavailability of the compound.

Result of Action

The primary result of 6-Hydroxy-2-methyl-4H-3,1-benzoxazin-4-one’s action is the inhibition of bacterial growth . This makes it an effective antimicrobial agent, particularly against certain types of bacteria such as Staphylococcus aureus .

Action Environment

The action, efficacy, and stability of 6-Hydroxy-2-methyl-4H-3,1-benzoxazin-4-one can be influenced by various environmental factors. For instance, the accumulation of benzoxazinoids in plants is induced locally by pest and pathogen attack Therefore, the presence of pests or pathogens can enhance the production and action of this compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-2-methyl-4H-benzo[D][1,3]oxazin-4-one typically involves the reaction of o-aminophenol with chloroacetyl chloride in the presence of butanone and aqueous sodium bicarbonate . The reaction is carried out under reflux conditions at a temperature of 35-40°C for 50-55 minutes . After the reaction, the excess solvent is removed under reduced pressure, and the product is extracted using petroleum ether .

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product.

Scientific Research Applications

Antimicrobial Properties

One of the most notable applications of 6-Hydroxy-2-methyl-4H-benzo[D][1,3]oxazin-4-one is its antimicrobial activity. Research indicates that this compound exhibits effectiveness against a range of bacteria and fungi:

  • Bacterial Activity : It has been shown to inhibit the growth of various pathogenic bacteria, including:
    • Staphylococcus aureus
    • Escherichia coli
    • Salmonella typhi
    The mechanism of action involves the disruption of bacterial cell function, leading to growth inhibition and cell death .
  • Fungal Activity : In addition to its antibacterial properties, the compound has demonstrated antifungal effects against certain strains, contributing to its potential use in treating infections caused by fungi.

Pharmacological Effects

Beyond its antimicrobial properties, this compound exhibits several pharmacological activities:

  • Anti-inflammatory Effects : The compound has been reported to possess anti-inflammatory properties, making it a candidate for treating inflammatory conditions .
  • Analgesic Properties : Studies suggest that it may also serve as an analgesic agent, providing pain relief in various contexts .
  • Neuroprotective Effects : There is emerging evidence that this compound may have neuroprotective properties, which could be beneficial in neurodegenerative diseases.

Chemical Reactions and Synthesis

The synthesis of this compound typically involves the reaction of o-aminophenol with chloroacetyl chloride under specific conditions. This synthetic pathway is crucial for producing the compound in both laboratory and industrial settings.

Table 1: Synthesis Overview

StepReactantsConditionsProducts
1o-Aminophenol + Chloroacetyl ChlorideButanone, Aqueous NaHCO₃This compound

Potential Therapeutic Uses

Given its diverse biological activities, this compound holds promise for various therapeutic applications:

  • Infection Control : Its antimicrobial properties make it suitable for developing new antibiotics or antifungal treatments.
  • Anti-inflammatory Drugs : The anti-inflammatory effects could lead to formulations aimed at reducing inflammation in chronic diseases.
  • Neurological Disorders : Neuroprotective capabilities may pave the way for treatments targeting conditions like Alzheimer's or Parkinson's disease.

Case Studies and Research Findings

Several studies have explored the applications of this compound in detail:

  • A study published in Modern Scientific Press highlighted its effectiveness against specific bacterial strains and discussed its potential as an antimicrobial agent .
  • Research conducted on the pharmacological properties indicated that derivatives of benzoxazinones exhibit significant anti-inflammatory and analgesic activities in animal models .
  • Investigations into the synthesis processes have revealed efficient methods for producing high yields of the compound while maintaining purity, essential for both research and pharmaceutical applications .

Comparison with Similar Compounds

6-Hydroxy-2-methyl-4H-benzo[D][1,3]oxazin-4-one is unique due to its specific structure and antimicrobial properties. Similar compounds include:

These compounds share similar structural features but differ in their specific applications and biological activities.

Biological Activity

6-Hydroxy-2-methyl-4H-benzo[D][1,3]oxazin-4-one, with the CAS number 16264-71-4, is a compound of interest due to its potential biological activities. This article explores its biological properties, focusing on anticancer activity, antimicrobial properties, and other pharmacological effects.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C9H7NO3
  • Molecular Weight : 179.16 g/mol
  • CAS Number : 16264-71-4

The compound features a hydroxyl group and a methyl group attached to a benzoxazine ring, which contributes to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives of the benzoxazine family. For instance, a study synthesized 2-phenyl-4H-benzo[D][1,3]oxazin-4-one and evaluated its activity against the A549 human lung cancer cell line. The results indicated an IC50 value of 65.43 ± 2.7 μg/mL , demonstrating significant cytotoxicity compared to doxorubicin (IC50 = 14.61 ± 2.3 μg/mL) . This suggests that while 6-hydroxy derivatives may not surpass established chemotherapeutics, they exhibit promising activity that warrants further exploration.

Table 1: Anticancer Activity Comparison

CompoundIC50 (μg/mL)Reference
2-Phenyl-4H-benzo[D][1,3]oxazin-4-one65.43 ± 2.7Dini Kesuma et al.
Doxorubicin14.61 ± 2.3Bharathkumar et al.

The mechanism through which 6-hydroxy derivatives exert their biological activities often involves interactions with molecular targets such as enzymes and receptors. For example, molecular docking studies indicate that these compounds can inhibit methionyl-tRNA synthetase (MRS), which is crucial for protein synthesis in cancer cells . This inhibition may lead to reduced proliferation of cancer cells.

Case Studies

  • Study on Anticancer Activity : In a study conducted by Dini Kesuma et al., the synthesis of benzoxazine derivatives was performed followed by MTT assays to evaluate their cytotoxicity against A549 cells. The study concluded that these compounds could serve as potential leads for developing new anticancer agents .
  • Antimicrobial Screening : Although specific data on the antimicrobial activity of this compound are scarce, similar compounds have shown efficacy against both Gram-positive and Gram-negative bacteria in preliminary screenings.

Properties

IUPAC Name

6-hydroxy-2-methyl-3,1-benzoxazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c1-5-10-8-3-2-6(11)4-7(8)9(12)13-5/h2-4,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUTQQQZGXDLLMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(C=C2)O)C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50709233
Record name 6-Hydroxy-2-methyl-4H-3,1-benzoxazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50709233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125558-96-5
Record name 6-Hydroxy-2-methyl-4H-3,1-benzoxazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50709233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Sodium hydroxide (4 g. 0.1 mol) was dissolved in water (4 ml) and methanol (50 ml). The 6-acetoxy-2-methyl (4H)3,1-benzoxazin-4-one (8.2 g, 0.04 mol), prepared above, in methanol (30 ml) was added, and the mixture refluxed for 3 hours. The solvent was removed by evaporation and the resulting sodium salt dissolved in water and acidified with hydrochloric acid. 5-Hydroxy N-acetyl anthranilic acid was collected as a beige solid and dried under vacuum. The dry solid (7.8 g, 0.04 mol) was then dissolved in dry THF (100 ml) and added to dicyclohexylcarbodiimide (8.24 g, 0.04 mol) in dry THF (50 ml). The mixture was stirred at room temperature for 18 hours and the insoluble urea removed by filtration. The filtrate was evaporated to dryness to give 6-hydroxy-2-methyl (4H)3,1-benzoxazin-4-one (2.7 g, 38%).
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
8.2 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
[Compound]
Name
solid
Quantity
7.8 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
8.24 g
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.